molecular formula C25H46IN B14626134 N-Benzyl-N,N-dimethylhexadecan-1-aminium iodide CAS No. 56427-82-8

N-Benzyl-N,N-dimethylhexadecan-1-aminium iodide

Cat. No.: B14626134
CAS No.: 56427-82-8
M. Wt: 487.5 g/mol
InChI Key: UYUFIKCFKMFRBU-UHFFFAOYSA-M
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Description

N-Benzyl-N,N-dimethylhexadecan-1-aminium iodide is a quaternary ammonium compound. It is known for its surfactant properties, which make it useful in various industrial and scientific applications. This compound is typically used in formulations where surface activity is required, such as in detergents, disinfectants, and emulsifiers.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzyl-N,N-dimethylhexadecan-1-aminium iodide can be synthesized through a quaternization reaction. This involves the reaction of N,N-dimethylhexadecylamine with benzyl chloride in the presence of a suitable solvent, followed by the addition of sodium iodide to replace the chloride ion with an iodide ion. The reaction conditions typically involve heating the mixture to facilitate the quaternization process.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The final product is then purified through crystallization or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N,N-dimethylhexadecan-1-aminium iodide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or other halide ions. The reaction conditions often include aqueous or alcoholic solvents and moderate temperatures.

    Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride. The conditions vary depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can produce N-Benzyl-N,N-dimethylhexadecan-1-aminium hydroxide, while oxidation can lead to the formation of various oxidized derivatives.

Scientific Research Applications

N-Benzyl-N,N-dimethylhexadecan-1-aminium iodide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is employed in cell biology studies for its ability to disrupt cell membranes, making it useful in the extraction of cellular components.

    Industry: In addition to its use in detergents and disinfectants, it is also used in the formulation of personal care products and cosmetics.

Mechanism of Action

The mechanism of action of N-Benzyl-N,N-dimethylhexadecan-1-aminium iodide is primarily based on its surfactant properties. The compound reduces the surface tension of liquids, allowing it to interact with and disrupt lipid membranes. This disruption can lead to the solubilization of membrane-bound components, making it useful in various applications such as cell lysis and emulsification.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-N,N-dimethyltetradecan-1-aminium chloride
  • N-Benzyl-N,N-dimethyloctadecan-1-aminium bromide
  • N-Benzyl-N,N-dimethyldodecan-1-aminium chloride

Uniqueness

N-Benzyl-N,N-dimethylhexadecan-1-aminium iodide is unique due to its specific chain length and the presence of the iodide ion. The chain length affects its surfactant properties, making it more effective in certain applications compared to its shorter or longer chain analogs. The iodide ion also imparts different reactivity and solubility characteristics compared to chloride or bromide ions.

Properties

CAS No.

56427-82-8

Molecular Formula

C25H46IN

Molecular Weight

487.5 g/mol

IUPAC Name

benzyl-hexadecyl-dimethylazanium;iodide

InChI

InChI=1S/C25H46N.HI/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;/h17-19,21-22H,4-16,20,23-24H2,1-3H3;1H/q+1;/p-1

InChI Key

UYUFIKCFKMFRBU-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[I-]

Origin of Product

United States

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